molecular formula C5H7N3OS2 B043262 N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide CAS No. 38583-51-6

N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B043262
CAS No.: 38583-51-6
M. Wt: 189.3 g/mol
InChI Key: MOQNHXGAGXWLLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves the reaction of 2-amino-5-methylthio-1,3,4-thiadiazole with acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for N-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. Optimization of reaction parameters such as temperature, solvent, and catalyst can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • N-({5-[(2-methoxybenzylidene)amino]-1,3,4-thiadiazol-2-yl}sulfonyl)benzamide
  • N-({5-[(furan-2-ylmethylidene)amino]-1,3,4-thiadiazol-2-yl}sulfonyl)benzamide
  • Dabrafenib
  • Dasatinib
  • Patellamide A
  • Ixabepilone
  • Epothilone

Uniqueness

N-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methylsulfanyl group enhances its reactivity and potential for various applications compared to other thiadiazole derivatives.

Biological Activity

N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide is a compound belonging to the class of thiadiazole derivatives, which are noted for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential applications in medicine and agriculture.

Chemical Structure and Properties

  • Molecular Formula : C5_5H7_7N3_3OS2_2
  • Molecular Weight : 189.26 Da
  • CAS Number : 38583-51-6

The compound features a thiadiazole ring, which contributes to its biological activity through interactions with various cellular targets.

This compound primarily targets the Interleukin-6 (IL-6)/Janus Kinase (JAK)/Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. This pathway is crucial in regulating immune responses and has been implicated in cancer progression:

  • Inhibition of STAT3 : The compound inhibits STAT3 phosphorylation and translocation, leading to decreased transcription of downstream genes associated with cell proliferation and survival.

Anticancer Activity

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines:

  • Cell Lines Tested :
    • DU145 (prostate cancer)
    • MDA-MB-231 (breast cancer)

The compound has shown IC50_{50} values in the low micromolar range, indicating potent cytotoxicity against these cancer cells .

Antimicrobial Properties

The compound also demonstrates notable antibacterial activity:

  • In Vitro Efficacy : It has been tested against bacterial pathogens such as Xanthomonas axonopodis pv. citri and Xanthomonas oryzae pv. oryzicola, with median effective concentration (EC50_{50}) values of 22 µg/ml and 15 µg/ml respectively. These values suggest that it outperforms traditional agricultural fungicides like thiodiazole copper .
PathogenEC50_{50} (µg/ml)Comparison
Xac22Better than thiodiazole copper
Xoc15Better than bismerthiazol

Antifungal Activity

While the compound shows promising antibacterial properties, its antifungal activity is less pronounced. It exhibited lower inhibitory effects on fungal species such as Mucor bainieri and Trichoderma atroviride compared to standard antifungals like carbendazim .

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is essential for evaluating its therapeutic potential:

  • Absorption : The compound's solubility and stability in biological systems affect its absorption rates.
  • Distribution : Its molecular weight suggests it can penetrate cellular membranes effectively.
  • Metabolism : The compound undergoes oxidation to form sulfoxides and sulfones, which may contribute to its biological effects.

Study on Anticancer Effects

A study conducted on various thiadiazole derivatives highlighted that those similar to this compound exhibited significant cytotoxicity against breast adenocarcinoma cells (MCF-7), with IC50_{50} values around 0.28 µg/ml . The mechanism involved apoptosis induction through cell cycle arrest at the G2/M phase.

Agricultural Applications

In agricultural settings, the compound's efficacy against plant pathogens positions it as a potential candidate for developing new antimicrobial agents for crop protection. Its effectiveness against specific bacterial strains suggests it could be integrated into integrated pest management strategies .

Properties

IUPAC Name

N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3OS2/c1-3(9)6-4-7-8-5(10-2)11-4/h1-2H3,(H,6,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOQNHXGAGXWLLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=C(S1)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40326099
Record name N-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40326099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38583-51-6
Record name NSC523936
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523936
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40326099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What is the molecular structure of N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide and how does it influence its arrangement in solid form?

A1: N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide, also referred to as N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide, has the molecular formula C5H7N3OS2 []. In its solid form, the molecule exists as inversion dimers linked by pairs of N—H⋯N hydrogen bonds, forming R 2 2(8) ring motifs []. These dimers are further organized into chains through intermolecular C—H⋯O hydrogen bonds between the methylsulfanyl groups and the oxygen atoms of the carbonyl groups []. This intricate network of hydrogen bonding contributes to the overall stability of the crystal structure.

Q2: Has N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide demonstrated any promising biological activities?

A2: Research suggests that N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide, as part of a broader study on botanical active component derivatives, exhibits noteworthy antibacterial activity []. While it showed lower in vitro inhibitory effects on fungal species like Mucor bainieri, Mucor fragilis, and Trichoderma atroviride compared to carbendazim, its efficacy against specific bacterial plant pathogens is notable []. This compound displayed significant inhibitory activity against Xanthomonas axonopodis pv. citri (Xac) and Xanthomonas oryzae pv. oryzicolaby (Xoc) []. The median effective concentration (EC50) values, 22 and 15 μg/ml for Xac and Xoc respectively, were even more potent than the commonly used agricultural fungicides thiodiazole copper and bismerthiazol []. This finding highlights its potential for further investigation as a possible lead compound for developing novel antibacterial agents, particularly in the context of plant diseases.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.